The synthesis of 5-PP-InsP5 involves several intricate steps that utilize phosphitylation methods to construct the pyrophosphate group effectively. The synthetic route typically employs P(III) phosphitylating agents to create a mixed P(III)–P(V) anhydride, which is then oxidized to yield the desired di-protected P(V)–P(V) moiety. A notable aspect of this synthesis is the use of hydrogenation-resistant methylsulfonylethyl (MSE) groups to protect specific phosphate groups during the process .
Key steps in the synthesis include:
This method has been demonstrated to be efficient and scalable, addressing previous challenges associated with synthesizing highly phosphorylated compounds .
The molecular structure of 5-PP-InsP5 consists of an inositol ring with five phosphate groups attached, including two pyrophosphate groups at specific positions. The compound's structural complexity arises from its multiple phosphorylation sites, which are crucial for its biological activity.
The structural data reveals:
X-ray crystallography has been employed to elucidate the spatial arrangement of atoms within the molecule, providing insights into its interaction with biological targets such as kinases .
5-PP-InsP5 participates in various biochemical reactions within cells, particularly those involving kinases that regulate cellular signaling pathways. It acts as a substrate for specific kinases like diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2), where it undergoes phosphorylation or dephosphorylation reactions that modulate its activity and function.
Notable reactions include:
The mechanism by which 5-PP-InsP5 exerts its biological effects involves binding to specific protein targets, such as kinases and phosphatases. This binding can trigger downstream signaling pathways essential for regulating cellular functions like growth, differentiation, and apoptosis.
Key aspects include:
The physical and chemical properties of 5-PP-InsP5 are vital for understanding its behavior in biological systems:
These properties contribute to its functionality as a signaling molecule within cells.
The applications of 5-PP-InsP5 extend across various scientific fields:
5-PP-InsP5-13Na denotes the sodium salt of 5-diphosphoinositol pentakisphosphate (5-PP-InsP₅ or 5-InsP₇), a high-energy inositol pyrophosphate central to eukaryotic energy sensing and signaling. Its biosynthesis, turnover, and quantification rely on specialized enzymatic machinery and advanced isotopic methods.
IP6Ks (e.g., IP6K1-3 in mammals) phosphorylate the 5-position of myo-inositol hexakisphosphate (InsP₆) using ATP, yielding 5-PP-InsP₅. This reaction dominates cytoplasmic PP-InsP synthesis and is conserved from yeast to humans [1] [6]. PPIP5Ks (e.g., PPIP5K1/2) exhibit dual functionality:
Table 1: Enzymatic Regulation of 5-PP-InsP₅ Homeostasis
Enzyme | Activity | Substrate | Product | Regulator |
---|---|---|---|---|
IP6K | Kinase | InsP₆ | 5-PP-InsP₅ | HSP90 (inhibits IP6K2) [6] |
PPIP5K | Kinase | 5-PP-InsP₅ | InsP₈ | PtdIns(4,5)P₂ (activates 5-fold) [1] |
PPIP5K | Phosphatase | InsP₈ | 5-PP-InsP₅ | PtdIns(4,5)P₂ (inhibits; IC₅₀ ~40 μM) [1] |
Compartmentalization further refines control: PPIP5K1 translocates to plasma membranes upon PI3K activation, where PtdIns(4,5)P₂ enhances net kinase output [1].
The ATP-grasp domain in PPIP5Ks (distinct from IP6Ks' canonical kinase domain) enables pyrophosphate transfer via a unique "catch-and-pass" mechanism:
Table 2: Key Structural Motifs in PPIP5Ks' ATP-Grasp Domain
Structural Feature | Function | Residue/Region |
---|---|---|
Staggered-H pocket | Binds InsP₆/5-PP-InsP₅ | Formed by β-sheets and loops [6] |
Electrostatic ridges | Substrate steering | Positively charged residues (e.g., Arg³⁹⁹) [6] |
Mg²⁺-binding site | ATP coordination | Glu⁴⁰⁰, Asp³⁵⁰ [8] |
β-strand triglycine | Flexibility for substrate flip | G¹⁵⁰-G¹⁵¹-G¹⁵² [8] |
This architecture ensures specificity for highly phosphorylated inositols, excluding lipid substrates [6].
DIPPs (Diphosphoinositol Polyphosphate Phosphohydrolases), a NUDIX subfamily (e.g., DIPP1-3), hydrolyze the β-phosphates of 5-PP-InsP₅ and InsP₈:
PPIP5Ks’ embedded phosphatase domain provides complementary catabolism, preferentially dephosphorylating the 1-β-phosphate of InsP₈ to recycle 5-PP-InsP₅ [1] [6]. Mutations (e.g., R399A in PPIP5K1) simultaneously disrupt PtdIns(3,4,5)P₃ binding and phosphatase activity, confirming domain overlap [1].
Quantifying 5-PP-InsP₅ dynamics requires overcoming challenges:
Stable Isotope Labeling (SIL) with ¹³C₆-myo-inositol enables robust flux analysis:
Table 3: Analytical Methods for 5-PP-InsP₅ Quantification
Method | Resolution | Sensitivity | Key Advantage |
---|---|---|---|
CE-ESI-MS | High (separates isomers) | 150–500 nM | Quantifies endogenous pools via SIL [2] |
INST-MFA | Temporal flux dynamics | N/A | Captures rapid turnover in perturbed systems [7] |
PAGE | Moderate | Visual detection | Avoids acid degradation [5] |
SAX-HPLC | Low | ~1 pmol | Classic method; requires ³H labeling [5] |
These approaches confirmed compartmentalized synthesis: glucose-derived ¹³C enriches cytosolic 5-PP-InsP₅ pools, while lipid-independent pathways dominate nuclear InsP₈ synthesis [2] [9].
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